molecular formula C12H13F6NO2S B13374565 N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide

N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B13374565
M. Wt: 349.29 g/mol
InChI Key: LXHCCHAWSQPCGZ-UHFFFAOYSA-N
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Description

N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H13F6NO2S and a molecular weight of 349.2925 g/mol This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with an isobutyl group and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with isobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred and allowed to react for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of both isobutyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H13F6NO2S

Molecular Weight

349.29 g/mol

IUPAC Name

N-(2-methylpropyl)-2,5-bis(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C12H13F6NO2S/c1-7(2)6-19-22(20,21)10-5-8(11(13,14)15)3-4-9(10)12(16,17)18/h3-5,7,19H,6H2,1-2H3

InChI Key

LXHCCHAWSQPCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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